molecular formula C16H20ClNO4 B2830980 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone CAS No. 1421497-69-9

2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone

Cat. No.: B2830980
CAS No.: 1421497-69-9
M. Wt: 325.79
InChI Key: VQWHXVLPRJZQRZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is a synthetic organic compound that features a chlorophenoxy group and a spirocyclic structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate alkylating agent under basic conditions.

    Spirocyclic Ring Formation: The intermediate is then reacted with a spirocyclic amine under controlled conditions to form the spirocyclic structure.

    Final Coupling: The spirocyclic intermediate is coupled with an ethanone derivative to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity and leading to a biological response. The spirocyclic structure might confer unique binding properties, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A simpler analog with similar functional groups.

    1-(4-Chlorophenoxy)-3-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)propanone: A structural analog with a different carbon chain length.

Uniqueness

2-(4-Chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone is unique due to its specific spirocyclic structure, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO4/c17-13-1-3-14(4-2-13)21-11-15(19)18-7-10-22-16(12-18)5-8-20-9-6-16/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWHXVLPRJZQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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